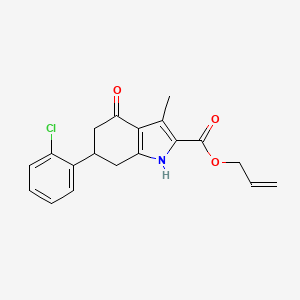

![molecular formula C14H21ClN2O2 B4625966 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide CAS No. 92320-57-5](/img/structure/B4625966.png)

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide

Descripción general

Descripción

This compound belongs to a class of chemicals that include functionalities such as chlorophenoxy groups, dimethylaminoethyl groups, and propanamide moieties. Compounds with these functionalities often exhibit significant biological activity and are subjects of research in medicinal chemistry for their potential therapeutic properties.

Synthesis Analysis

The synthesis of compounds similar to "2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide" often involves multi-step chemical reactions, starting from basic building blocks like chlorophenols, amines, and carboxylic acids or their derivatives. Techniques such as nucleophilic substitution, amide bond formation, and alkylation are commonly employed (Dovlatyan et al., 1985).

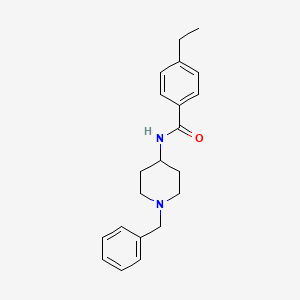

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling. These analyses reveal the compound's conformation, bond lengths, angles, and potential for intermolecular interactions, critical for understanding its reactivity and biological activity (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving "2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide" and its analogs can include transformations such as hydrolysis, reduction, and reactions with nucleophiles or electrophiles, depending on the functional groups present. These reactions can modify the compound's structure to enhance its desired properties or to synthesize derivatives with varied biological activities (Walsh et al., 1990).

Aplicaciones Científicas De Investigación

Polymerization and Material Science

In the realm of polymerization, chiral diaminophenoxy proligands and their zinc ethyl complexes have been developed to explore the reactivity with alcohols, leading to potential applications in creating atactic poly(lactic acid) via ring-opening polymerization of lactide (Guillaume Labourdette et al., 2009). This demonstrates the compound's potential in contributing to biodegradable polymer synthesis.

Catalysis and Synthesis

Research has extended into the synthesis and reactivity of compounds containing the dimethylaminoethyl group, indicating their versatility in chemical synthesis and potential catalytic applications. For instance, 2-(Dimethylamino)ethyl methacrylate (DMA) has been used in the creation of novel cationic diblock copolymers through selective quaternization, showcasing reversible pH-, salt-, and temperature-induced micellization in aqueous media, indicating its use in creating responsive materials (V. Bütün et al., 2001).

Biocompatible Materials

In the development of nonaromatic biocompatible macromolecular luminogens, derivatives including the dimethylaminoethyl group have been synthesized for sensitive detections and exclusions of metal ions, highlighting their importance in environmental monitoring and biotechnology applications (Arnab Dutta et al., 2020).

Synthetic Chemistry

The compound's structural analogues have been explored for creating extended oxazoles, illustrating the compound's utility in synthetic organic chemistry for developing novel molecular scaffolds with potential pharmacological applications (Pravin Patil & F. Luzzio, 2016).

Electrochromic Materials

Studies on electroactive aromatic polyamides incorporating dimethylaminotriphenylamine units highlight the potential of similar compounds in electronic and optoelectronic applications, such as in the development of electrochromic devices (S. Hsiao et al., 2008).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-14(2,13(18)16-9-10-17(3)4)19-12-7-5-11(15)6-8-12/h5-8H,9-10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVANZOOUNMRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN(C)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238965 | |

| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |

CAS RN |

92320-57-5 | |

| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092320575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionamide, 2-(p-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![6-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4625890.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)

![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)

![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)

![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)

![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)

![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4625970.png)